5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine hydrochloride is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system. The methanamine group at position 7 and the hydrochloride salt enhance its solubility and stability, making it a candidate for pharmaceutical applications. Its molecular formula is C₇H₁₂N₄·HCl, with a molecular weight of 188.66 g/mol (free base) + 36.46 g/mol (HCl) = 225.12 g/mol.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c8-4-6-1-2-11-5-9-10-7(11)3-6;/h5-6H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZBCZBKWGYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418642-37-0 | |
| Record name | 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles or other suitable electrophiles under acidic or basic conditions.
Pyridine Ring Formation: The triazole intermediate is then subjected to further cyclization with a suitable aldehyde or ketone to form the pyridine ring. This step often requires the use of catalysts such as Lewis acids or bases to facilitate the reaction.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility for various applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Properties
One of the primary applications of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; hydrochloride is its role as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing glucose-dependent insulin secretion and decreasing glucagon levels. The compound is structurally related to sitagliptin, a well-known DPP-4 inhibitor used clinically to control blood glucose levels in diabetic patients .
1.2 Neurokinin Receptor Modulation
Research indicates that derivatives of this compound can act as selective antagonists for neurokinin-3 receptors (NK-3), which are implicated in various central nervous system disorders. These compounds have potential therapeutic applications in treating conditions such as anxiety and depression by modulating neurokinin signaling pathways .
Pharmacological Studies
2.1 Structure-Activity Relationship (SAR) Studies
The unique structural features of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; hydrochloride make it an excellent candidate for SAR studies. Researchers utilize this compound to explore how modifications to its structure affect biological activity and receptor interactions. Such studies are essential for the development of more effective drugs with fewer side effects .
2.2 Investigating Biological Mechanisms
The compound serves as a valuable tool in biochemical studies aimed at understanding the mechanisms of action of various biological processes. Its ability to interact with specific receptors allows researchers to dissect the molecular pathways involved in physiological functions and disease states .
Synthetic Methodologies
3.1 Synthesis of Heterocyclic Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; hydrochloride can be synthesized through various methods that involve the use of readily available starting materials and straightforward reaction conditions. This ease of synthesis is advantageous for industrial applications and the large-scale production of related compounds .
3.2 Development of Small Molecule Libraries
The compound is part of focused small molecule libraries that facilitate high-throughput screening for drug discovery purposes. These libraries include various derivatives that can be tested for biological activity against multiple targets simultaneously .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine (CAS 1375474-67-1)
- Structural Differences : The methanamine group is at position 6 instead of 7, altering the spatial arrangement and electronic properties.
- Physicochemical Properties: Molecular formula: C₇H₁₂N₄ (free base), similar to the target compound. Hydrochloride salt: Not explicitly reported, suggesting differences in salt formation stability.
- Functional Impact: Positional isomerism may affect binding affinity to targets like monoamine receptors or enzymes. For example, the 6-position methanamine could hinder steric interactions compared to the 7-position derivative .
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
- Core Structure : Replaces the triazole ring with a pyrido[3,4-d]pyrimidine system, introducing additional nitrogen atoms.
- Substituents : A benzyl group at position 7 and chlorine at position 4 enhance lipophilicity and electronic effects.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 233278-56-3)
- Heterocyclic Variation : Pyrazine replaces pyridine, altering electron distribution and hydrogen-bonding capacity.
- Molecular Formula : C₅H₈N₄ (smaller molecular weight), reducing steric bulk.
- Functional Implications : Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites, diverging from pyridine’s moderate basicity .
Ethyl 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 723286-68-8)
- Functional Groups : An ethyl ester at position 3 introduces hydrophobicity and metabolic liability (ester hydrolysis).
- Similarity Score : 0.63 (structural similarity to the target compound), suggesting shared pharmacophore features but modified pharmacokinetics .
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine Dihydrochloride (CAS 1417635-70-1)
- Core Heterocycle: Imidazo[1,5-a]pyridine instead of triazolo[4,3-a]pyridine, reducing nitrogen count but increasing hydrogen-bond donors.
- Salt Form: Dihydrochloride enhances aqueous solubility (molecular formula: C₇H₁₃Cl₂N₃) compared to the mono-hydrochloride target compound.
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Formula (Salt) | Key Applications |
|---|---|---|---|---|
| Target: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; HCl | Triazolo[4,3-a]pyridine | Methanamine (C7), HCl | C₇H₁₂N₄·HCl | CNS therapeutics, receptor ligands |
| 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine | Triazolo[4,3-a]pyridine | Methanamine (C6) | C₇H₁₂N₄ | Research intermediate |
| 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl | Pyrido[3,4-d]pyrimidine | Benzyl (C7), Cl (C4), HCl | C₁₆H₁₆ClN₃·HCl | Kinase inhibition |
| 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine | Triazolo[1,5-a]pyrazine | None | C₅H₈N₄ | Enzyme inhibitors |
| Ethyl 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | Triazolo[4,3-a]pyrazine | Ethyl ester (C3) | C₈H₁₁N₅O₂ | Prodrug development |
| 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine dihydrochloride | Imidazo[1,5-a]pyridine | Methanamine (C7), 2HCl | C₇H₁₃Cl₂N₃ | Ion channel research |
Research Findings and Implications
- Positional Isomerism: Methanamine at C7 (target) vs. C6 () significantly impacts receptor selectivity. For instance, C7 substitution may align better with monoamine transporters’ binding pockets .
- Heterocyclic Core : Triazolo-pyridine (target) offers balanced lipophilicity and hydrogen-bonding capacity compared to pyrido-pyrimidine () or imidazo-pyridine (), which prioritize kinase or ion channel interactions, respectively .
- Salt Forms : Hydrochloride and dihydrochloride salts improve bioavailability but may alter crystallization behavior and storage stability .
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; hydrochloride is a compound of interest due to its potential biological activities and applications in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- IUPAC Name : 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- Molecular Formula : C6H7ClF3N4
- CAS Number : 762240-92-6
- Molecular Weight : 228.6 g/mol
Synthesis Methods
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin derivatives typically involves multistep reactions starting from readily available precursors such as hexahydropyridazine and cyanamide. Recent studies have reported improved yields using optimized reaction conditions and alternative synthetic routes that minimize by-products .
Pharmacological Effects
- Antidiabetic Activity : This compound serves as an intermediate in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and lower blood glucose levels .
- Nitric Oxide Synthase Inhibition : Research indicates that derivatives of this compound exhibit varying degrees of inducible nitric oxide synthase (iNOS) inhibitory activity. Compounds with less iNOS inhibition may have lower side effects related to nitric oxide production .
- Antiproliferative Activity : Some studies have evaluated the antiproliferative effects against cancer cell lines. The presence of trifluoromethyl groups has been linked to enhanced activity against certain cancer types .
Study on Antidiabetic Properties
A study conducted on the efficacy of Sitagliptin showed significant improvements in glycemic control among patients with type 2 diabetes. The study highlighted the role of its active metabolites derived from 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin derivatives .
Research on iNOS Inhibition
In a comparative study examining various triazole derivatives for iNOS inhibition, it was found that certain modifications to the triazole ring structure could lead to reduced iNOS activity while maintaining antidiabetic properties .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine hydrochloride?
- Methodology :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading, and reaction time). For example, triazolopyridine derivatives often require palladium-catalyzed cross-coupling or cyclization reactions (e.g., Suzuki-Miyaura coupling) .
- Monitor reaction progress via HPLC or LC-MS to identify intermediates and optimize yield. Evidence from pharmaceutical reference standards (e.g., impurity profiling in ) highlights the need for high-purity synthesis.
- Key Considerations :
- Address regioselectivity challenges in triazolopyridine ring formation by comparing steric/electronic effects of substituents.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- NMR (¹H, ¹³C, DEPT) to confirm the bicyclic triazolopyridine core and methanamine side chain.
- X-ray crystallography to resolve stereochemical ambiguities, especially for the tetrahydro-pyridine ring conformation.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and hydrochloride salt dissociation .
- Validation :
- Cross-reference spectral data with structurally related compounds (e.g., imidazo[1,2-a]pyridines in ).
Q. What are the recommended storage conditions and stability profiles for this hydrochloride salt?
- Methodology :
- Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess hygroscopicity and degradation pathways.
- Use HPLC-UV to quantify degradation products (e.g., oxidation of the triazole ring or hydrolysis of the methanamine group) .
- Recommendations :
- Store in airtight containers with desiccants at -20°C to prevent deliquescence.
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms for synthesizing this compound?
- Methodology :
- Apply density functional theory (DFT) to model transition states and intermediates in cyclization reactions. For example, ICReDD’s quantum chemical reaction path search methods ( ) can predict regioselectivity in triazole ring formation.
- Validate computational results with isotopic labeling experiments (e.g., ¹⁵N tracking in triazole intermediates).
- Challenges :
- Account for solvent effects and protonation states in the hydrochloride salt during simulations.
Q. What strategies can resolve contradictions in pharmacological activity data across experimental models?
- Methodology :
- Use meta-analysis to identify confounding variables (e.g., cell line specificity, assay sensitivity). For example, Tetramisole hydrochloride studies ( ) demonstrate how chirality impacts activity.
- Employ structure-activity relationship (SAR) modeling to isolate critical functional groups (e.g., methanamine’s role in target binding).
- Validation :
- Cross-test in orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
Q. How can researchers optimize large-scale synthesis while maintaining purity and yield?
- Methodology :
- Apply process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity .
- Design continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization of triazole intermediates) .
- Scaling Challenges :
- Address hydrochloride salt precipitation kinetics to avoid clogging in flow systems.
Q. What advanced statistical tools are suitable for analyzing multivariate data in structure-property studies?
- Methodology :
- Use partial least squares regression (PLSR) or machine learning (ML) to correlate molecular descriptors (e.g., logP, polar surface area) with solubility or bioavailability.
- Implement cluster analysis to group structurally similar analogs (e.g., triazolopyridines vs. imidazopyridines) for predictive modeling .
- Data Sources :
- Leverage public databases (e.g., PubChem) for benchmarking against known triazolopyridine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
